4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride
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Overview
Description
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The presence of the trifluoromethyl group in its structure imparts significant chemical stability and reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves the introduction of the trifluoromethyl group into the naphthyridine ring system. One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with various N-arylsydnone derivatives under mild conditions. The optimized reaction conditions include the use of Cu(OTf)2/phen, DBU, and CH3CN at 35°C, yielding the desired product with excellent regioselectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available raw materials and efficient catalytic systems. The process typically includes steps such as cycloaddition, cyclization, and purification to obtain high yields of the target compound. The use of advanced catalytic systems and optimized reaction conditions ensures the feasibility of large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Strong bases (e.g., NaOH), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a trifluoromethyl group.
Sorafenib: A kinase inhibitor used in cancer therapy with a trifluoromethyl group.
Uniqueness
4-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is unique due to its specific naphthyridine ring system combined with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11Cl2F3N2 |
---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
4-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-1-4-14-8-2-3-13-5-6(7)8;;/h1,4,13H,2-3,5H2;2*1H |
InChI Key |
XHILKMRLBQPIJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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